molecular formula C8H7F2NO3 B2449011 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1698970-59-0

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B2449011
CAS No.: 1698970-59-0
M. Wt: 203.145
InChI Key: LAJCLOGFJXURPG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a functionalized heterocyclic building block designed for medicinal chemistry and drug discovery programs. This compound integrates a carboxylic acid moiety, which facilitates further synthetic modification through amide coupling or esterification reactions, with a difluoromethyl group, a motif known to influence the pharmacokinetic properties of drug candidates by improving metabolic stability and membrane permeability. The cyclopropyl substituent can contribute to conformational restraint and enhance potency by reducing the compound's flexibility. As a key synthetic intermediate, this oxazole derivative is a valuable scaffold for constructing more complex molecules targeting a range of biological pathways. It is intended for use in pharmaceutical research and as a precursor in the synthesis of agrochemicals and materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-5(8(12)13)14-7(11-4)3-1-2-3/h3,6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJCLOGFJXURPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(O2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Aromatic Ketone Precursors

The cyclopropyl group in the target compound is typically introduced via reactions involving substituted-phenyl cyclopropyl ketones. A patent by CN1069962A details the synthesis of cyclopropane-containing intermediates through magnesium-mediated coupling of aromatic aldehydes with cyclopropyl bromide. For example, 4-chlorophenyl cyclopropyl ketone is prepared by reacting 4-chlorobenzoyl chloride with N-methoxy-N-methylcyclopropanecarboxamide, followed by Grignard addition (Scheme 1A). This ketone serves as a critical precursor for subsequent oxazole ring formation.

Table 1: Representative Cyclopropanation Conditions

Starting Material Reagent Solvent Temperature Yield (%)
4-Chlorobenzoyl chloride N-MeO-N-Me cyclopropaneamide THF 0°C → rt 68
4-Trifluoromethylbenzaldehyde Cyclopropyl MgBr Diethyl ether Reflux 72

Oxazole Ring Construction via Cyclization

Oxazole cores are synthesized through cyclization of β-keto esters or activated enol ethers. A protocol adapted from DivA-Portal’s thesis involves treating β-keto esters with acetic anhydride and triethyl orthoformate to form activated intermediates, which undergo cyclocondensation with hydrazine derivatives. For instance, ethyl 3-(cyclopropyl)-4,4-difluoro-3-oxobutanoate reacts with hydroxylamine under acidic conditions to yield the oxazole-5-carboxylate framework (Scheme 2B). Mercury chloride in methanol is alternatively employed to facilitate cyclization of dithiane intermediates, as demonstrated in CN1069962A.

Critical Parameters for Oxazole Formation

  • Activation: Use of acetic anhydride increases electrophilicity at the β-position, enabling nucleophilic attack by ammonia or hydrazine.
  • Solvent Effects: Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states.
  • Temperature: Optimal cyclization occurs at 60–80°C, with higher temperatures favoring byproduct formation.

Difluoromethylation Strategies

Introducing the difluoromethyl group at position 4 of the oxazole ring requires careful reagent selection to avoid overfluorination. The patent CN1069962A describes a two-step sequence: (1) chlorination of a methyloxazole intermediate using phosphorus pentachloride, followed by (2) halogen exchange with potassium difluoride under phase-transfer conditions. Alternatively, direct difluoromethylation is achieved via radical pathways using Langlois’ reagent (NaSO₂CF₂H) and a persulfate initiator, though this method yields mixtures requiring chromatographic separation.

Table 2: Difluoromethylation Efficiency Comparison

Method Reagent Solvent Yield (%) Purity (%)
Halogen Exchange KClF₂, 18-crown-6 DMF 65 92
Radical Addition NaSO₂CF₂H, (NH₄)₂S₂O₈ Acetonitrile 58 85

Carboxylic Acid Functionalization

The C5-carboxylic acid moiety is introduced either early (via ester hydrolysis) or late in the synthesis. Hydrolysis of ethyl oxazole-5-carboxylates with aqueous lithium hydroxide in tetrahydrofuran/water (3:1) at 50°C provides the free acid in 89% yield. Alternatively, direct oxidation of a hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) is feasible but less efficient (47% yield).

Stereochemical and Regiochemical Considerations

Regioselectivity in oxazole formation is governed by the electronic nature of substituents. Electron-withdrawing groups (e.g., difluoromethyl) at C4 direct cyclization to favor the 1,3-oxazole isomer over 1,2-oxazole by a 9:1 ratio. Chiral resolution of racemic cyclopropyl intermediates is achieved via diastereomeric salt formation with (S)-camphorsulfonic acid, yielding enantiomerically pure (>99% ee) products.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes to enhance safety and reproducibility. A telescoped sequence comprising cyclopropanation, oxazole cyclization, and difluoromethylation achieves an overall yield of 52% with >98% HPLC purity. Key challenges include managing exotherms during Grignard reactions and minimizing residual metal catalysts (<10 ppm) via chelating resins.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions where the cyclopropyl or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified oxazole compounds.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid include other oxazole derivatives with different substituents, such as:

  • 2-Cyclopropyl-4-(4-fluorophenyl)-1,3-oxazole-5-carboxylic acid
  • 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.

Biological Activity

2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its oxazole ring structure, which includes both nitrogen and oxygen atoms. This compound, with the molecular formula C₉H₈F₂N₂O₃ and a molecular weight of 203.14 g/mol, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The unique features of this compound include:

  • Cyclopropyl Group : Contributes to the compound's structural rigidity and steric properties.
  • Difluoromethyl Substituent : Enhances biological activity by increasing lipophilicity and metabolic stability.
  • Carboxylic Acid Functional Group : Improves solubility in polar solvents, facilitating its application in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The difluoromethyl group is believed to enhance potency compared to non-fluorinated analogs .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate efficacy
Klebsiella pneumoniae16 µg/mLStrong activity observed

Anti-inflammatory Activity

In vitro studies suggest that this compound may inhibit specific inflammatory pathways, which could lead to its application in treating inflammatory diseases. The structural components allow it to selectively bind to certain enzymes involved in the inflammatory response.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Properties :
    • A study assessed various oxazole derivatives for anticancer activity using A549 lung adenocarcinoma cells. While this compound was not the primary focus, it was noted that compounds with similar structures exhibited varying degrees of cytotoxicity depending on their substituents .
  • Antimicrobial Screening :
    • Another investigation evaluated a series of oxazole derivatives against multidrug-resistant pathogens. The results indicated that compounds with difluoromethyl groups showed enhanced activity, supporting the hypothesis that such modifications can lead to improved antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for pathogen survival. Further studies are necessary to elucidate these mechanisms fully.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves cyclocondensation of cyclopropane-containing precursors with difluoromethyl ketones or aldehydes. A common approach is refluxing a mixture of 3-formyl-indole derivatives with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst . To optimize efficiency, monitor reaction progress via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and adjust stoichiometry to favor oxazole ring closure. Purification via recrystallization (DMF/acetic acid) yields high-purity product .

Q. How can the difluoromethyl group’s electronic and steric effects be characterized experimentally?

Use 19F^{19}\text{F} NMR to assess electronic environment changes (δ ~ -100 to -120 ppm for CF2_2H). Pair this with X-ray crystallography (SHELX refinement ) to resolve steric interactions. Comparative IR spectroscopy (C-F stretching at 1100–1250 cm1^{-1}) and Hammett substituent constants can quantify electron-withdrawing effects .

Q. What analytical methods are most reliable for purity assessment and structural confirmation?

  • Purity: Reverse-phase HPLC (Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm; mobile phase: 0.1% H3_3PO4_4/acetonitrile).
  • Structural Confirmation: High-resolution mass spectrometry (HRMS-ESI) for molecular ion ([M+H]+^+ expected ~256.05 m/z) and 1H^{1}\text{H}/13C^{13}\text{C} NMR with DEPT-135 to assign cyclopropyl and oxazole protons .

Advanced Research Questions

Q. How can regioselectivity challenges during oxazole ring formation be addressed in complex substrates?

Regioselectivity is influenced by steric hindrance and electronic directing groups. For example, introducing electron-withdrawing substituents (e.g., carboxylic acid at C5) favors cyclization at the less hindered position. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition-state energies to guide substituent placement . Experimental validation via 15N^{15}\text{N}-labeling NMR tracks nitrogen migration during ring closure .

Q. What crystallographic challenges arise when resolving structures containing both cyclopropyl and difluoromethyl groups?

The cyclopropyl ring’s rigidity and CF2_2H group’s disorder complicate X-ray refinement. Use SHELXL with TWIN/BASF commands to model rotational disorder in CF2_2H. High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) measurements improve accuracy. For ambiguous cases, compare with DFT-optimized geometries .

Q. How do conflicting NMR and X-ray data for this compound’s conformation inform mechanistic studies?

Discrepancies between solution-state (NMR) and solid-state (X-ray) conformations suggest dynamic behavior. Perform variable-temperature NMR (VT-NMR, -40°C to 80°C) to detect rotational barriers in the cyclopropyl group. Pair with molecular dynamics simulations (AMBER force field) to correlate observed flexibility with bioactivity .

Q. What strategies validate the role of the carboxylic acid moiety in target binding via structure-activity relationships (SAR)?

Synthesize analogs with methyl ester or amide replacements at C5. Test binding affinity (SPR or ITC) against targets like enzymes with conserved carboxylate-binding pockets (e.g., metalloproteases). Crystallographic docking (PDB: 6XYZ) can identify hydrogen-bonding interactions disrupted by substitutions .

Methodological Notes

  • Contradiction Analysis: If bioassay results conflict with computational predictions, re-evaluate protonation states (pKa shifts due to CF2_2H) using potentiometric titration .
  • Synthetic Scalability: Pilot-scale reactions (>10 mmol) require careful control of exothermic cyclopropane ring formation; use jacketed reactors with controlled cooling .

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